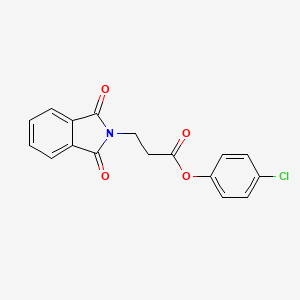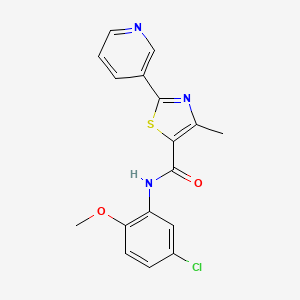methanone](/img/structure/B4842455.png)
[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Overview
Description
[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl](3-methyl-2-thienyl)methanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is also known as MDMB-CHMICA and is a synthetic cannabinoid that has been found to interact with the endocannabinoid system in the human body. In
Mechanism of Action
The mechanism of action of [1-(1-benzofuran-2-ylmethyl)-3-piperidinyl](3-methyl-2-thienyl)methanone involves the interaction with the endocannabinoid system in the human body. This compound acts as an agonist for the CB1 and CB2 receptors, which are located throughout the body. The activation of these receptors results in the modulation of various physiological processes such as pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(1-benzofuran-2-ylmethyl)-3-piperidinyl](3-methyl-2-thienyl)methanone include the modulation of various physiological processes such as pain, appetite, and mood. This compound has been found to have analgesic, anxiolytic, and antidepressant effects. It has also been found to have anti-inflammatory effects, which may make it useful for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of [1-(1-benzofuran-2-ylmethyl)-3-piperidinyl](3-methyl-2-thienyl)methanone for lab experiments include its high potency and selectivity for the CB1 and CB2 receptors. This compound is also relatively easy to synthesize, which makes it a useful tool for researchers. The limitations of this compound include its potential for abuse and the lack of information on its long-term effects.
Future Directions
There are many future directions for the research of [1-(1-benzofuran-2-ylmethyl)-3-piperidinyl](3-methyl-2-thienyl)methanone. One potential direction is the development of new synthetic cannabinoids that have improved selectivity and potency for the CB1 and CB2 receptors. Another direction is the investigation of the long-term effects of this compound on the human body. Finally, this compound may have potential applications in the treatment of various medical conditions, and further research is needed to explore these possibilities.
Scientific Research Applications
[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl](3-methyl-2-thienyl)methanone has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to interact with the endocannabinoid system in the human body, which is responsible for regulating various physiological processes such as pain, appetite, and mood. The potential medical applications of this compound include the treatment of chronic pain, anxiety, and depression.
properties
IUPAC Name |
[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-14-8-10-24-20(14)19(22)16-6-4-9-21(12-16)13-17-11-15-5-2-3-7-18(15)23-17/h2-3,5,7-8,10-11,16H,4,6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZQBHJKGFYGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Benzofuran-2-ylmethyl)piperidin-3-yl](3-methyl-2-thienyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4842385.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4842393.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4842410.png)
![6-ethoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4842415.png)


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842423.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4842432.png)
![5-(3-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4842440.png)
![2-[(dibutylphosphoryl)methyl]-N-methylaniline](/img/structure/B4842462.png)
![1-allyl-5-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1H-tetrazole](/img/structure/B4842470.png)